methyl 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Medicinal chemistry Physicochemical property Azaindole basicity

Methyl 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (CAS 871583-18-5) is a heterocyclic building block belonging to the 5-azaindole (pyrrolo[3,2-c]pyridine) class. Its molecular formula is C10H7F3N2O2 with a molecular weight of 244.17 g/mol, a density of 1.466 g/cm³, and a predicted boiling point of 349.1°C at 760 mmHg.

Molecular Formula C10H7F3N2O2
Molecular Weight 244.17 g/mol
CAS No. 871583-18-5
Cat. No. B3194879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
CAS871583-18-5
Molecular FormulaC10H7F3N2O2
Molecular Weight244.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(N1)C=CN=C2C(F)(F)F
InChIInChI=1S/C10H7F3N2O2/c1-17-9(16)7-4-5-6(15-7)2-3-14-8(5)10(11,12)13/h2-4,15H,1H3
InChIKeyLEXGZKYPOKHURF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (CAS 871583-18-5): A Differentiated 5-Azaindole Building Block for Kinase-Targeted Medicinal Chemistry


Methyl 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (CAS 871583-18-5) is a heterocyclic building block belonging to the 5-azaindole (pyrrolo[3,2-c]pyridine) class. Its molecular formula is C10H7F3N2O2 with a molecular weight of 244.17 g/mol, a density of 1.466 g/cm³, and a predicted boiling point of 349.1°C at 760 mmHg . The compound integrates three structurally significant features within a single intermediate: a pyrrolo[3,2-c]pyridine core (5-azaindole), a trifluoromethyl substituent at the 4-position, and a methyl carboxylate ester at the 2-position. This substitution pattern makes it a versatile precursor for kinase inhibitor programs, particularly those targeting FMS (CSF-1R) kinase [1] and RORC2 (RORγt) [2], where the combination of regioisomeric azaindole identity and electron-withdrawing -CF3 group critically influences downstream target engagement.

Why Generic 5-Azaindole or 7-Azaindole Building Blocks Cannot Substitute Methyl 4-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxylate


Azaindole positional isomers are not interchangeable building blocks. The 5-azaindole (pyrrolo[3,2-c]pyridine) scaffold possesses the highest basicity among all four regioisomers, with a calculated pKa of 8.42 for the pyridinic nitrogen, compared to 7-azaindole (pKa 3.67), 6-azaindole (pKa 5.61), and 4-azaindole (pKa 4.85) [1]. This nearly 5-log-unit difference means that at physiological pH (7.4), the 5-azaindole pyridine nitrogen is significantly protonated, whereas the 7-azaindole nitrogen remains predominantly unprotonated. This directly affects hinge-region hydrogen bonding patterns in kinase active sites, solubility under formulation-relevant conditions, and salt-formation behavior [2]. Furthermore, the 4-position -CF3 group electronically deactivates the pyridine ring and increases lipophilicity (XLogP of the target compound ≈ 2.1), while the 2-carboxylate methyl ester provides a tractable synthetic handle for amide coupling, ester hydrolysis, or reduction—functionalization options absent from the parent 4-(trifluoromethyl)-5-azaindole scaffold (CAS 1190309-89-7) . Substituting a 7-azaindole or a non-esterified 5-azaindole analog therefore introduces uncontrolled changes in both physicochemical properties and downstream synthetic accessibility.

Quantitative Differentiation Evidence for Methyl 4-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxylate vs. Closest Analogs


5-Azaindole Core Exhibits Highest Basicity Among All Azaindole Regioisomers: pKa 8.42 vs. 3.67–5.61

The pyrrolo[3,2-c]pyridine (5-azaindole) scaffold of the target compound confers the highest pyridinic nitrogen basicity among all four azaindole positional isomers. Calculated pKa values using Marvin Sketch software (ChemAxon, v16.12.12.0) are: 5-azaindole pKa = 8.42; 6-azaindole pKa = 5.61; 4-azaindole pKa = 4.85; and 7-azaindole pKa = 3.67 [1]. This represents a 4.75 log-unit (approximately 56,000-fold) difference in proton affinity between the 5-azaindole and 7-azaindole pyridinic nitrogens. At physiological pH 7.4, the 5-azaindole nitrogen is predominantly protonated, whereas the 7-azaindole nitrogen remains >99.9% unprotonated. This basicity difference is experimentally corroborated by the observation that C-3 aza-Friedel-Crafts reactions on 5-azaindole require acid catalysis (10 mol% p-TSA), while 7-azaindole reacts under neutral conditions [1].

Medicinal chemistry Physicochemical property Azaindole basicity

Trifluoromethyl Substituent at Position 4 Increases Lipophilicity by ~2 log Units vs. Non-Fluorinated Analog

The 4-CF3 group on the target compound substantially increases lipophilicity compared to non-fluorinated methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate. The target compound's computed XLogP is 2.1, with a molecular weight of 244.17 g/mol and a topological polar surface area (TPSA) of 55 Ų . The non-fluorinated analog (methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate, MW 176.17) is expected to have an XLogP approximately 0–0.5 given the absence of the hydrophobic -CF3 moiety. The 4-CF3 group contributes 3 fluorine atoms (combined atomic mass of 57 Da) and one CF3 carbon, accounting for the 68 Da molecular weight difference. The computed hydrogen bond acceptor count increases from 3 (non-fluorinated) to 4 (target compound with -CF3) due to fluorine lone pair availability . In the context of the pyrrolo[3,2-c]pyridine scaffold, the electron-withdrawing -CF3 group also lowers the electron density of the pyridine ring, further differentiating it from the non-fluorinated 5-azaindole parent.

Pharmacokinetics Lipophilicity Trifluoromethyl effect

5-Azaindole Scaffold Has Lower Commercial Availability Than 7-Azaindole, Making the Target Compound a Scarcity-Driven Procurement Choice

Among all azaindole positional isomers, 5-azaindole (pyrrolo[3,2-c]pyridine) has the lowest commercial availability. As of a 2014 survey using SciFinder and Reaxys databases, only approximately 2,006 5-azaindole-based structures were commercially available, compared to approximately 4,273 for 7-azaindole, >2,749 for 6-azaindole, and 2,517 for 4-azaindole [1]. The total number of known 5-azaindole chemical structures (13,632 in SciFinder) is also substantially lower than 7-azaindole (100,384). Within the subset of 5-azaindoles, the combination of a 4-CF3 substituent and a 2-carboxylate methyl ester further narrows availability—the target compound (CAS 871583-18-5) is offered by a limited number of specialized suppliers. This scarcity is structurally meaningful: the 5-azaindole scaffold is inherently less explored yet uniquely suited for kinase hinge binding due to its high pyridinic basicity [2].

Chemical sourcing Building block availability Scaffold diversity

Derivatives Built on the Pyrrolo[3,2-c]pyridine Scaffold Demonstrate FMS Kinase Selectivity: Lead Compound Shows 11-Fold Selectivity Over KDR

The target compound serves as a precursor to pyrrolo[3,2-c]pyridine-based kinase inhibitors with demonstrated selectivity for FMS kinase (CSF-1R). In a panel screen of 47 different kinases at 1 µM, a bisamide pyrrolo[3,2-c]pyridine derivative (compound 1) inhibited FMS kinase enzymatic activity by 90% and KDR (VEGFR-2) by 71%, with all other kinases showing less than 58% inhibition [1]. Its IC50 values were 96 nM against FMS and 1,058 nM against KDR, yielding an 11-fold selectivity ratio for FMS over KDR [1]. Subsequent optimization yielded compound 1r (IC50 = 30 nM against FMS kinase, 3.2-fold more potent than the lead KIST101029 at IC50 = 96 nM), which demonstrated selectivity against FMS when tested over a panel of 40 kinases, and an IC50 of 84 nM in bone marrow-derived macrophages (BMDM) [2]. While these data derive from elaborated derivatives rather than the target building block itself, the pyrrolo[3,2-c]pyridine core is the essential pharmacophoric element enabling this profile, and the 4-CF3-2-CO2Me substitution pattern of the target compound provides the foundational vector geometry for downstream elaboration.

Kinase selectivity FMS/CSF-1R Pyrrolo[3,2-c]pyridine

2-Carboxylate Methyl Ester Provides a Multipurpose Synthetic Handle Absent from the Parent 4-Trifluoromethyl-5-azaindole

The target compound bears a methyl ester at the 2-position of the pyrrolo[3,2-c]pyridine ring system, a functional handle that enables three distinct synthetic transformations: (i) amide coupling for direct elaboration into kinase inhibitor scaffolds; (ii) ester hydrolysis to the carboxylic acid (CAS 1260386-52-4) for subsequent coupling or salt formation; and (iii) reduction to the primary alcohol for alternative linker strategies. In contrast, the parent building block 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine (CAS 1190309-89-7, MW 186.13) lacks any exocyclic functional group for straightforward derivatization, requiring electrophilic substitution or directed metalation to introduce synthetic handles [1]. The 2-CO2Me group also serves as a protecting group for the pyrrole C-2 position during N-alkylation or other modifications. The molecular weight difference (244.17 vs. 186.13 g/mol) and the three additional rotatable bonds (3 vs. 0 in the parent scaffold) reflect the increased synthetic flexibility conferred by the ester .

Synthetic chemistry Functional group versatility Building block comparison

Procurement-Recommended Application Scenarios for Methyl 4-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxylate


FMS/CSF-1R Kinase Inhibitor Lead Generation Requiring 5-Azaindole Hinge-Binder Geometry

For medicinal chemistry programs targeting FMS kinase (CSF-1R) or related type III receptor tyrosine kinases, the target compound provides a pre-functionalized 5-azaindole scaffold that can be directly elaborated via its 2-carboxylate ester. Published data demonstrate that pyrrolo[3,2-c]pyridine derivatives achieve 11-fold selectivity for FMS over KDR (compound 1, FMS IC50 = 96 nM vs. KDR IC50 = 1,058 nM) [1], and optimized analogs reach IC50 values of 30 nM against FMS with selectivity confirmed across 40-kinase panels [2]. The 5-azaindole core's high basicity (pKa 8.42) enables a distinct hinge-binding hydrogen bond pattern compared to 7-azaindole (pKa 3.67) [3], making the target compound the correct regioisomeric starting point for programs where FMS/CSF-1R selectivity is a design objective.

RORC2 (RORγt) Inverse Agonist Development Leveraging 4-CF3-5-Azaindole Pharmacophore

The combination of a trifluoromethyl group at position 4 and the 5-azaindole core maps directly onto the pharmacophoric requirements described in the Pfizer RORC2 modulator patent family (US9670201B2) [1]. The target compound contains the methyl- and trifluoromethyl-substituted pyrrolopyridine substructure claimed in these patents, where the 4-CF3 group occupies a lipophilic pocket in the RORC2 ligand-binding domain and the carboxylate ester serves as a vector for introducing amide-linked elaboration groups. Compounds in this series have demonstrated pIC50 values of approximately 7.5–7.8 (IC50 ≈ 16–32 nM) in TR-FRET assays measuring co-factor recruitment inhibition to the RORC2 LBD [2]. Procurement of the correct 5-azaindole regioisomer (rather than the 7-azaindole alternative) ensures the pyridine nitrogen is positioned for the appropriate hinge-region interaction pattern.

Azaindole Scaffold-Hopping Programs Requiring Physicochemical Property Differentiation from 7-Azaindole Leads

When a lead series based on 7-azaindole (pyrrolo[2,3-b]pyridine) encounters solubility-limited absorption, excessive CYP metabolism, or narrow selectivity windows, scaffold-hopping to 5-azaindole represents a rational design strategy. The 5-azaindole core's 4.75 log-unit higher basicity (pKa 8.42 vs. 3.67) [1] translates to substantially different protonation-dependent properties: improved aqueous solubility at pH < 7, different logD profiles, and altered tissue distribution. Additionally, 5-azaindole-based compounds are 7.4-fold less crowded in the patent and chemical literature compared to 7-azaindole (13,632 vs. 100,384 total structures) [2], offering greater freedom to operate. The target compound, with its pre-installed 4-CF3 and 2-CO2Me groups, provides the highest-value entry point for this scaffold-hopping approach.

Fragment-Based Drug Discovery (FBDD) Library Design Incorporating Underexplored Azaindole Isomers

Fragment-based screening libraries benefit from incorporating underrepresented heterocyclic scaffolds that offer distinct binding modes. The target compound, with a molecular weight of 244.17 g/mol, 17 heavy atoms, and 3 rotatable bonds, sits at the upper boundary of fragment-like properties and can serve as a fragment-elaboration starting point or as an intermediate for generating smaller 5-azaindole fragments [1]. Given that 5-azaindole has only 2,006 commercially available derivatives compared to 4,273 for 7-azaindole [2], incorporating 5-azaindole-based fragments increases the chemical diversity coverage of a screening library. The target compound's 4-CF3 group additionally provides a sensitive 19F NMR handle for fragment-based screening by ligand-observed 19F NMR methods, enabling direct binding detection without requiring a functional assay [3].

Quote Request

Request a Quote for methyl 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.